环己基叠氮

描述

Cyclohexane, azido- is an organic compound that is composed of a cyclohexane ring with an azido group attached to one of the carbon atoms. This compound has a variety of applications in the scientific research field and is used for a range of purposes. In

科学研究应用

杂环的合成

环己基叠氮被用于合成各种杂环 . 这些包括含有一个杂原子的五元环,例如吡咯,以及含两个杂原子的杂环,例如吡唑、异恶唑、恶唑、噻唑、恶嗪和嘧啶 .

一锅多步反应

环己基叠氮用于一锅多步反应 . 这涉及从相应的有机叠氮化物合成各种杂环 .

所选催化剂的效用

环己基叠氮用于选择性催化剂在化学选择性方面促进C−H和C-N键的反应 .

Ugi四组分反应

环己基叠氮用于Ugi四组分反应 . 这是一种一锅法,涉及伯胺、异腈、羧酸和羰基化合物的反应,形成双酰胺 .

氮杂迈克尔加成

环己基叠氮用于氮杂迈克尔加成反应 . 这是胺对α,β-不饱和羰基化合物的亲核加成 .

[3+2]环加成反应

环己基叠氮用于[3+2]环加成反应 . 这是一种环加成反应,其中三原子组分与两原子组分反应形成五元环 .

混合加成/环化/氧气化

环己基叠氮用于混合加成/环化/氧气化反应 . 这涉及亲核试剂对底物的加成,然后是环化和氧化 .

C-H胺化的插入反应

安全和危害

Azidocyclohexane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin irritation, eye irritation, and specific target organ toxicity (single exposure). The target organ is the central nervous system (CNS) .

作用机制

Mode of Action

Azidocyclohexane, like other azides, is likely to participate in cycloaddition reactions with alkynes . This reaction is a [3+2] cycloaddition, meaning that a compound with three π electrons (the azide) reacts with a compound with two π electrons (the alkyne) to form a five-membered ring. The resulting product is a triazole, a five-membered ring containing three nitrogen atoms and two carbon atoms .

Biochemical Pathways

The exact mechanisms by which these compounds exert their effects are complex and can involve multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its molecular weight, lipophilicity, and the presence of functional groups . Azidocyclohexane, with a molecular weight of 125.1716 , may have different ADME properties compared to other azides and triazoles.

Result of Action

Azides and triazoles can have various biological effects, depending on their structure and the nature of their targets . For example, some triazoles are used as antifungal agents, inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .

Action Environment

The action, efficacy, and stability of Azidocyclohexane can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemical species. For example, the rate of the Huisgen cycloaddition can be significantly increased in the presence of a copper(I) catalyst .

生化分析

Cellular Effects

Azides have been used in the study of cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Azides can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

azidocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSNIGPBQIINLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074014 | |

| Record name | Cyclohexane, azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19573-22-9 | |

| Record name | Cyclohexane, azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

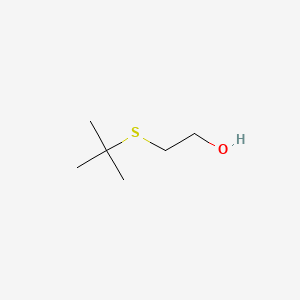

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

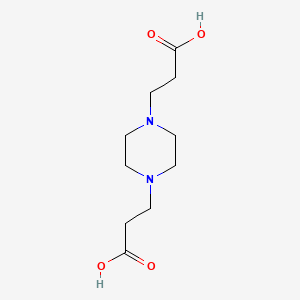

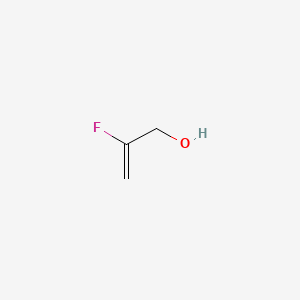

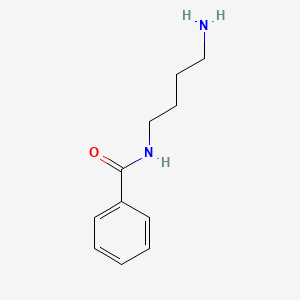

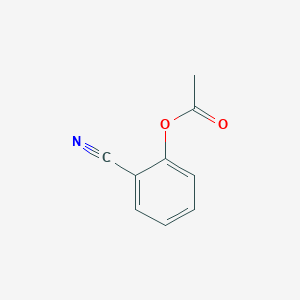

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Azidocyclohexane?

A1: Azidocyclohexane has the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. []

Q2: What spectroscopic data is available for characterizing Azidocyclohexane?

A2: Researchers have studied Azidocyclohexane using Infrared (IR) and Raman spectroscopy to analyze its conformational preferences. [, ] Additionally, ¹H-NMR and ¹⁹F-NMR analyses have been employed to elucidate the structures of its derivatives, particularly fluorinated analogs. []

Q3: How does the azido group in Azidocyclohexane influence its conformational preferences?

A3: Studies comparing Azidocyclohexane with other cyclohexane derivatives, like isocyanates and isothiocyanates, reveal that the azido group has a distinct conformational preference. This preference is influenced by intramolecular electrostatic interactions with other functional groups present in the molecule. For example, in 3α- and 3β-azido-5α-cholestan-6-ones, the interaction between the azido and ketone groups impacts the equilibrium between the 5α- and 5β-isomers. []

Q4: Can Azidocyclohexane participate in cycloaddition reactions?

A4: Yes, Azidocyclohexane readily reacts with dimethyl acetylenedicarboxylate, undergoing a [3+2] cycloaddition to yield the corresponding triazole derivative. [] This reaction highlights its potential as a building block for synthesizing more complex heterocyclic compounds.

Q5: What are the applications of Azidocyclohexane in organic synthesis?

A5: Azidocyclohexane is a valuable synthon for introducing nitrogen-containing functionality into molecules. For instance, it reacts with thallium(III) acetate and trimethylsilyl azide, leading to the formation of various substituted cyclohexane derivatives, including azides, halides, and thiocyanates. [] This reaction demonstrates its versatility in accessing diverse structural motifs.

Q6: Has the enthalpy of formation of Azidocyclohexane been determined?

A6: While experimental data for the enthalpy of formation of Azidocyclohexane has been reported, there are suggestions of potential systematic errors in these measurements. [] Computational chemistry, particularly G4 theory calculations combined with isodesmic reaction schemes, offers a more reliable method for predicting this thermodynamic property. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)

acetate](/img/structure/B1329519.png)